molecular formula C8H3BrClNO3S B1414219 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride CAS No. 1805485-77-1

3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride

Cat. No.: B1414219
CAS No.: 1805485-77-1
M. Wt: 308.54 g/mol
InChI Key: RBQFDGNCQPNBKI-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride is a versatile chemical compound characterized by its bromo, cyano, formyl, and sulfonyl chloride functional groups. This compound is known for its unique properties and wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of a suitable precursor. One common method is the bromination of 2-formylbenzenesulfonyl chloride followed by cyano group introduction. The reaction conditions usually require the use of brominating agents such as bromine (Br2) and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo and sulfonyl chloride sites using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the context of the research.

Comparison with Similar Compounds

3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Similar compounds include:

  • 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride: Similar structure but different positioning of the cyano and formyl groups.

  • 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride: Another positional isomer with different reactivity patterns.

Properties

IUPAC Name

3-bromo-5-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-1-5(3-11)2-8(6(7)4-12)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFDGNCQPNBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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